

# "in vivo efficacy of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate derivatives"

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## Compound of Interest

	<i>Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate</i>
Compound Name:	<i>Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate</i>
Cat. No.:	<i>B1418159</i>

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## A Comparative Guide to the In Vivo Efficacy of Isoxazole Derivatives

The isoxazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities.<sup>[1][2]</sup> This is attributed to the unique electronic and structural properties of the five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, which allows for diverse molecular interactions.<sup>[2][3]</sup> While extensive in vitro studies have demonstrated the potential of isoxazole derivatives across various disease models, their successful translation to in vivo efficacy is the true benchmark of their therapeutic promise. This guide provides a comparative analysis of the in vivo performance of select **methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate** derivatives and related isoxazole compounds, supported by experimental data from peer-reviewed studies. We will delve into their efficacy in models of oxidative stress, inflammation, and immunomodulation, offering a critical perspective for researchers and drug development professionals.

## Comparative In Vivo Efficacy

The therapeutic potential of isoxazole derivatives has been evaluated in various animal models, demonstrating significant activity in several key areas. Here, we compare the *in vivo* performance of different classes of these compounds.

## Antioxidant Activity

Oxidative stress is a key pathological feature of numerous diseases.<sup>[4]</sup> The *in vivo* antioxidant capacity of fluorophenyl-isoxazole-carboxamide derivatives has been investigated, with one compound in particular showing promising results.

A study focused on a series of fluorophenyl-isoxazole-carboxamides identified N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (Compound 2a) as a potent antioxidant *in vitro*.<sup>[4][5]</sup> This led to its evaluation in an *in vivo* mouse model.

Table 1: *In Vivo* Total Antioxidant Capacity (TAC) of Compound 2a<sup>[4][5]</sup>

Compound/Control	Dose (mg/kg, i.p.)	Total Antioxidant Capacity (TAC)	Fold Increase vs. Quercetin
Compound 2a	10	Significantly higher than control	~2-fold
Quercetin (Control)	10	Higher than untreated	1-fold (baseline)

The *in vivo* results indicate that Compound 2a possesses significantly more potent antioxidant activity at the same dose compared to the well-known antioxidant, Quercetin.<sup>[5]</sup> This highlights the potential of this isoxazole derivative in combating conditions associated with oxidative stress.

## Anti-inflammatory and Analgesic Activity

Inflammation is another critical process in many diseases, and several isoxazole derivatives have been developed as anti-inflammatory agents.<sup>[6][7]</sup>

One study investigated a series of novel isoxazole derivatives synthesized from chalcones for their anti-inflammatory properties in rat models.<sup>[6]</sup> Another study explored sulfamethoxazole derivatives for both anti-inflammatory and analgesic effects.<sup>[7]</sup>

Table 2: Comparison of Anti-inflammatory and Analgesic Efficacy

Derivative Class	In Vivo Model	Test Compound	Dose (mg/kg)	Efficacy	Standard Drug
Chalcone-derived Isoxazoles[6]	Carageenan-induced paw edema (rat)	25 synthetic compounds	100 (oral)	Significant anti-inflammatory activity	Diclofenac Sodium
Chalcone-derived Isoxazoles[6]	Xylene-induced ear edema (rat)	25 synthetic compounds	100 (oral)	Significant anti-inflammatory activity	Diclofenac Sodium
Sulfamethoxazole Derivatives[7]	Acetic acid-induced writhing (mouse)	Compound 4d	50	58.33% pain inhibition	ASA (100 mg/kg, 63.63% inhibition)
Sulfamethoxazole Derivatives[7]	Acetic acid-induced writhing (mouse)	Compound 4f	50	57.76% pain inhibition	ASA (100 mg/kg, 63.63% inhibition)

These studies demonstrate that the isoxazole scaffold can be effectively modified to produce potent anti-inflammatory and analgesic agents, with efficacy comparable to established drugs like diclofenac sodium and aspirin (ASA).

## Immunomodulatory Activity

The isoxazole ring is also a key component of compounds designed to modulate the immune system.[8] Studies have shown that different derivatives can either suppress or stimulate immune responses, indicating the versatility of this scaffold.

In vivo studies in rodents have identified isoxazole[4,5-d]pyrimidine and 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives with notable immunomodulatory effects.[8]

Table 3: In Vivo Immunomodulatory Effects of Isoxazole Derivatives[8]

Compound	Immune Response Measured	Effect
8g	Humoral immune response to SRBC	Inhibited
10f	Humoral immune response to SRBC	Inhibited
10f	Delayed-type hypersensitivity (DTH)	Suppressed
MO5	Inductive phase of DTH	Stimulated
MO5	Eliciting phase of DTH	Inhibited

The differential effects of these closely related compounds on various arms of the immune system underscore the potential for fine-tuning the immunomodulatory activity of isoxazole derivatives.[\[8\]](#)

## Promising Candidates for Future In Vivo Studies

While the above examples have demonstrated in vivo efficacy, a number of other isoxazole derivatives have shown significant promise in vitro, making them strong candidates for future in vivo evaluation.

- (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester (ISO-1): This compound is an antagonist of the macrophage migration inhibitory factor (MIF) and has been shown to inhibit epithelial-to-mesenchymal transition (EMT) in nasopharyngeal carcinoma cells via the TGF- $\beta$ /Smad4 axis.[\[9\]](#) Its potent in vitro activity suggests it could be a valuable candidate for in vivo cancer studies.
- 3,4-Isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives: These novel synthetic compounds, designed as heat shock protein (HSP) inhibitors, have demonstrated significant antiproliferative and pro-apoptotic activities in various cancer cell lines.[\[10\]](#) The authors of the study recommend these compounds for in vivo investigation as potential anticancer drugs.

## Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in this guide.

### Carrageenan-Induced Paw Edema in Rats[6]

This is a standard model for evaluating acute inflammation.

- Animal Model: Wistar albino rats are used.
- Groups: Animals are divided into a control group, a standard drug group (e.g., diclofenac sodium), and test groups for the isoxazole derivatives.
- Procedure:
  - The initial paw volume of each rat is measured using a plethysmometer.
  - The test compounds or standard drug are administered orally at a specified dose (e.g., 100 mg/kg).
  - After one hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw.
  - Paw volume is measured again at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
- Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

### Acetic Acid-Induced Writhing Test in Mice[7]

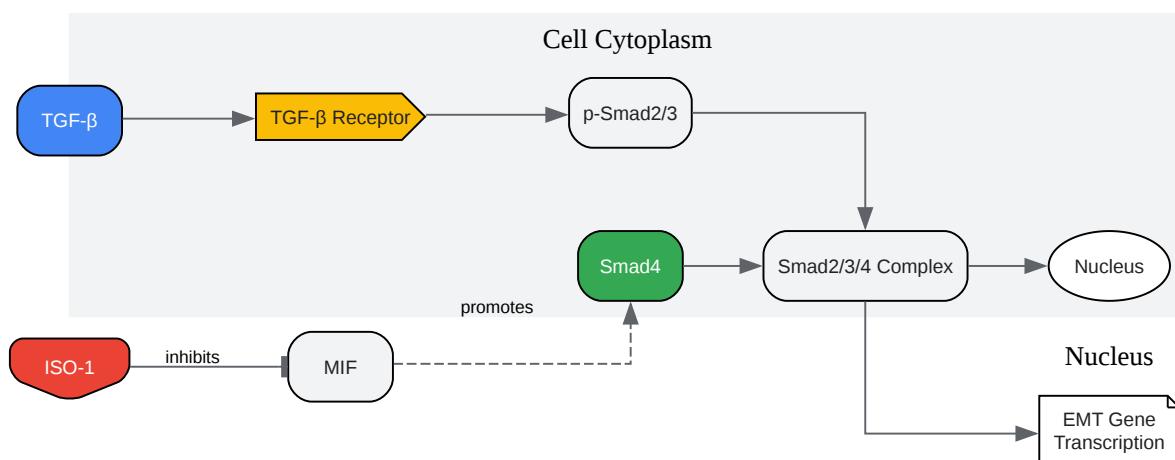
This model is used to assess peripheral analgesic activity.

- Animal Model: Mice are used for this assay.
- Groups: Animals are divided into a control group, a standard drug group (e.g., aspirin), and test groups.
- Procedure:

- The test compounds or standard drug are administered at a specified dose (e.g., 50 mg/kg).
- After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
- The number of writhes (a characteristic stretching behavior) is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.
- Data Analysis: The percentage of pain inhibition is calculated by comparing the number of writhes in the test and standard groups to the control group.

## Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the efficacy of these compounds is crucial for their further development. For instance, the anti-cancer potential of ISO-1 is linked to its inhibition of the MIF protein, which in turn modulates the TGF- $\beta$ /Smad4 signaling pathway involved in EMT.



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Caption: Proposed mechanism of ISO-1 in inhibiting EMT via the TGF- $\beta$ /Smad4 pathway.

## Conclusion

The *in vivo* studies summarized in this guide underscore the significant therapeutic potential of the isoxazole scaffold. Derivatives have demonstrated robust efficacy in preclinical models of oxidative stress, inflammation, pain, and immunomodulation. The favorable comparisons with established drugs, such as Quercetin and Diclofenac Sodium, highlight the promise of this chemical class. Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to facilitate their translation into clinical candidates. The promising *in vitro* results for compounds like ISO-1 and the novel HSP inhibitors also warrant their progression into *in vivo* studies to fully elucidate their therapeutic potential.

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